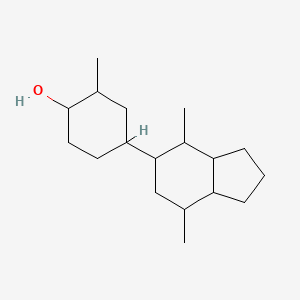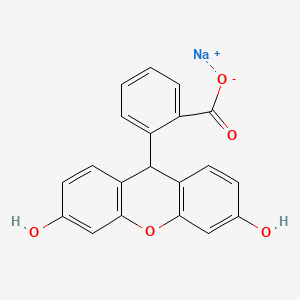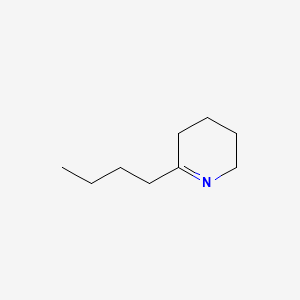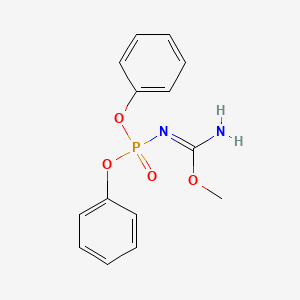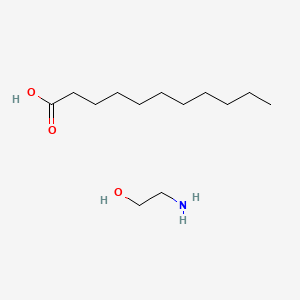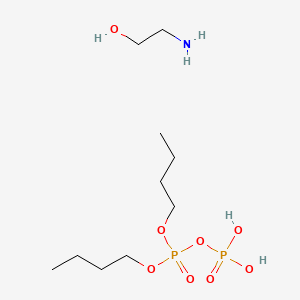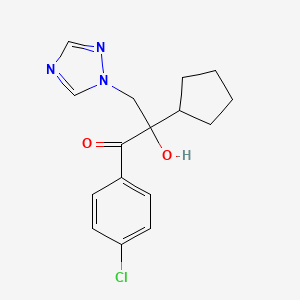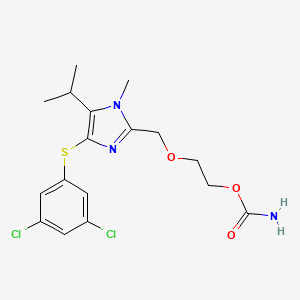
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a carbamoyloxy group, a dichlorophenylthio group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenylthio Group: This can be achieved through a nucleophilic substitution reaction, where a dichlorophenylthio group is introduced to the imidazole ring.
Attachment of the Carbamoyloxy Group: This step involves the reaction of the intermediate compound with a carbamoylating agent under controlled conditions.
Final Modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it inhibits the growth of fungi by interfering with the fungal cell membrane . The compound may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole: shares similarities with other imidazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
178979-55-0 |
|---|---|
Molekularformel |
C17H21Cl2N3O3S |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl carbamate |
InChI |
InChI=1S/C17H21Cl2N3O3S/c1-10(2)15-16(26-13-7-11(18)6-12(19)8-13)21-14(22(15)3)9-24-4-5-25-17(20)23/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23) |
InChI-Schlüssel |
QDLIZJZOSFNLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(N1C)COCCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


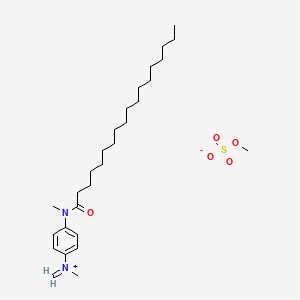
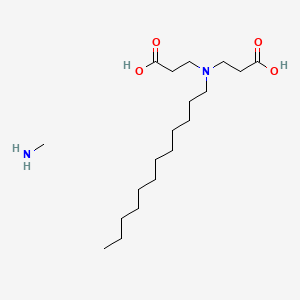
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
